molecular formula C11H8N4 B7940895 3-(5-Aminopyrazin-2-yl)benzonitrile

3-(5-Aminopyrazin-2-yl)benzonitrile

Cat. No.: B7940895
M. Wt: 196.21 g/mol
InChI Key: PDFVFESNLOIFBJ-UHFFFAOYSA-N
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Description

3-(5-Aminopyrazin-2-yl)benzonitrile is an organic compound that features a pyrazine ring substituted with an amino group at the 5-position and a benzonitrile moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Aminopyrazin-2-yl)benzonitrile typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.

    Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through a coupling reaction, such as a Suzuki coupling, involving a halogenated pyrazine derivative and a benzonitrile boronic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Aminopyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Aminopyrazin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-Aminopyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the nitrile moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Aminopyridin-2-yl)benzonitrile
  • 3-(5-Aminopyrimidin-2-yl)benzonitrile
  • 3-(5-Aminopyrazin-2-yl)benzoic acid

Uniqueness

3-(5-Aminopyrazin-2-yl)benzonitrile is unique due to the presence of both the pyrazine ring and the benzonitrile moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in different fields of research.

Properties

IUPAC Name

3-(5-aminopyrazin-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-8-2-1-3-9(4-8)10-6-15-11(13)7-14-10/h1-4,6-7H,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFVFESNLOIFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=C(C=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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